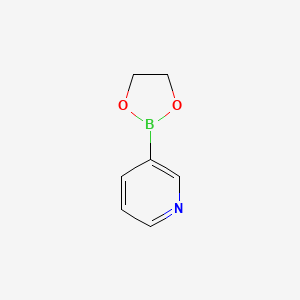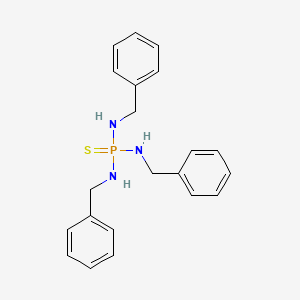
N,N',N''-tribenzylphosphorothioic triamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’,N’'-tribenzylphosphorothioic triamide is a phosphorothioic triamide compound characterized by the presence of three benzyl groups attached to the nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’,N’'-tribenzylphosphorothioic triamide typically involves the reaction of phosphorus pentasulfide with benzylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production of N,N’,N’'-tribenzylphosphorothioic triamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N’,N’'-tribenzylphosphorothioic triamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorothioic acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include phosphorothioic acid derivatives, phosphine derivatives, and substituted phosphorothioic triamides .
Scientific Research Applications
N,N’,N’'-tribenzylphosphorothioic triamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N,N’,N’'-tribenzylphosphorothioic triamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can influence various biochemical pathways. Its phosphorothioic group is also known to interact with thiol groups in proteins, potentially affecting their function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N,N’,N’'-tribenzylphosphorothioic triamide include:
- N,N’,N’'-tribenzylphosphoramide
- N,N’,N’'-tribenzylphosphoric triamide
- N,N’,N’'-tribenzylphosphorodithioic triamide .
Uniqueness
N,N’,N’'-tribenzylphosphorothioic triamide is unique due to its specific structural arrangement and the presence of the phosphorothioic group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
53820-05-6 |
|---|---|
Molecular Formula |
C21H24N3PS |
Molecular Weight |
381.5 g/mol |
IUPAC Name |
N-bis(benzylamino)phosphinothioyl-1-phenylmethanamine |
InChI |
InChI=1S/C21H24N3PS/c26-25(22-16-19-10-4-1-5-11-19,23-17-20-12-6-2-7-13-20)24-18-21-14-8-3-9-15-21/h1-15H,16-18H2,(H3,22,23,24,26) |
InChI Key |
RGSXGZRLDHJVFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNP(=S)(NCC2=CC=CC=C2)NCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Methyl-2-[[2-(prop-2-enoxycarbonylamino)acetyl]amino]pentanoic acid](/img/structure/B14000892.png)
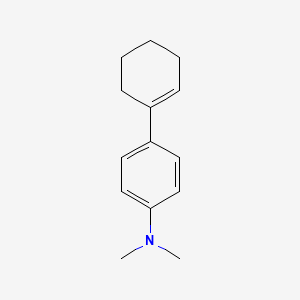
![4-[Bis(2-chloroethyl)amino]-2-nitrobenzaldehyde](/img/structure/B14000897.png)

![3-[5-Nitro-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]prop-2-enoic acid](/img/structure/B14000905.png)
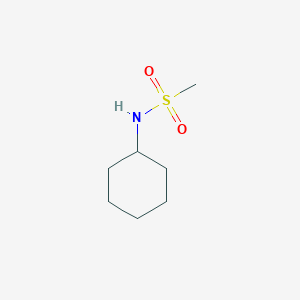
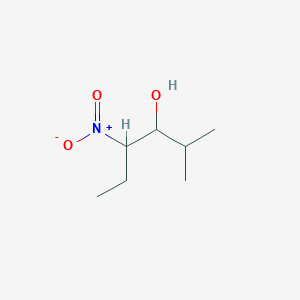

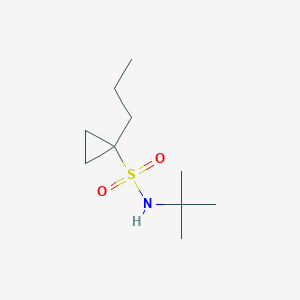
![Phenaleno[1,9-fg]quinoline](/img/structure/B14000924.png)

![1-Chloro-3-[2,2-dichloro-1-(4-iodophenyl)ethyl]benzene](/img/structure/B14000936.png)
